Hydrogen-Bond Donor Count Advantage
The target compound possesses two hydrogen‑bond donors (secondary amine N–H and pyrazole N–H), whereas the closest commercial analog N‑[(4‑bromothiophen‑2‑yl)methyl]‑1‑ethyl‑1H‑pyrazol‑4‑amine (CAS 1155578‑59‑8) has only one donor because the pyrazole nitrogen is alkylated . The additional donor increases the potential for bidentate hydrogen‑bonding with biological targets or co‑crystal formers, which can enhance binding affinity and selectivity in fragment‑based screening [1].
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 |
| Comparator Or Baseline | N‑[(4‑bromothiophen‑2‑yl)methyl]‑1‑ethyl‑1H‑pyrazol‑4‑amine (CAS 1155578‑59‑8): HBD = 1 |
| Quantified Difference | +1 HBD (2× the donor capacity) |
| Conditions | Computed property; vendor‑reported values from Leyan (target) and Fluorochem (comparator) |
Why This Matters
A doubling of hydrogen‑bond donor count can qualitatively alter the intermolecular interaction profile, making the compound more suitable for targets requiring dual H‑bond engagement, such as kinase hinge regions or metalloenzyme active sites.
- [1] Kanwal I, Rasool N, Zaidi SHM, et al. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. 2022;27(2):360. DOI:10.3390/molecules27020360. View Source
